Calxgluk

Beschreibung

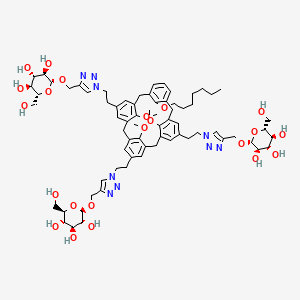

This compound is a highly functionalized macrocyclic structure comprising a tetrabenzenacyclooctaphane core decorated with three 1,2,3-triazole linkages, heptyloxy chains, and trimethoxy substituents. Each triazole is further connected via methylene-oxygen bridges to tetrahydro-2H-pyran-3,4,5-triol units, which are derivatives of glucose. The synthesis likely employs click chemistry (azide-alkyne cycloaddition) for triazole formation , with subsequent functionalization steps to attach the heptyloxy and pyran-triol moieties. Such architectures are designed for applications in host-guest chemistry or targeted drug delivery, leveraging the macrocycle's cavity for molecular encapsulation and the hydrophilic pyran-triol groups for aqueous solubility .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[1-[2-[25-heptoxy-26,27,28-trimethoxy-11,17-bis[2-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]triazol-1-yl]ethyl]-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]ethyl]triazol-4-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H95N9O22/c1-5-6-7-8-9-19-96-68-42-11-10-12-43(68)27-45-21-40(14-17-79-31-51(73-76-79)37-98-70-63(91)60(88)57(85)54(34-82)101-70)23-47(66(45)94-3)29-49-25-41(15-18-80-32-52(74-77-80)38-99-71-64(92)61(89)58(86)55(35-83)102-71)24-48(67(49)95-4)28-46-22-39(20-44(26-42)65(46)93-2)13-16-78-30-50(72-75-78)36-97-69-62(90)59(87)56(84)53(33-81)100-69/h10-12,20-25,30-32,53-64,69-71,81-92H,5-9,13-19,26-29,33-38H2,1-4H3/t53-,54-,55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,69-,70-,71-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWCBCRAFDAWJU-DEQIKSRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)COC5C(C(C(C(O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)COC8C(C(C(C(O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)COC1C(C(C(C(O1)CO)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H95N9O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CALXGLUK involves multiple steps, starting with the preparation of the calixarene core. The calixarene core is functionalized with glucopyranosyl groups through a series of triazole linkages. The reaction conditions typically involve the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole rings. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality. The final product is typically provided in a powder form and is used in aqueous solutions or buffers .

Analyse Chemischer Reaktionen

Reaktionstypen

CALXGLUK unterliegt hauptsächlich Solubilisierungsreaktionen mit Membranproteinen. Aufgrund seiner stabilen Struktur beteiligt es sich nicht an typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Es kann in wässrigen Lösungen Mizellen bilden, was für seine Funktion als Detergens entscheidend ist .

Häufige Reagenzien und Bedingungen

Der Solubilisierungsprozess beinhaltet die Verwendung von wässrigen Lösungen oder Puffern. This compound ist löslich in Wasser, Methanol und Dimethylsulfoxid (DMSO). Die kritische Mizellkonzentration (CMC) von this compound beträgt 0,025 mM, das ist die Konzentration, bei der es Mizellen bildet .

Hauptsächlich gebildete Produkte

Das primäre Produkt, das aus der Solubilisierungsreaktion gebildet wird, ist der Protein-Detergens-Komplex. Dieser Komplex stabilisiert die Membranproteine in ihrem nativen und funktionalen Zustand, wodurch weitere biochemische und strukturelle Studien ermöglicht werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bildung von Mizellen, die Membranproteine einschließen. Die nicht-ionische Natur und das Vorhandensein polarer Glucosegruppen ermöglichen die Wechselwirkung mit den hydrophoben Bereichen von Membranproteinen und stabilisieren diese in wässrigen Lösungen. Diese Wechselwirkung bewahrt die native Struktur und Funktion der Proteine und macht sie für weitere Analysen geeignet.

Wirkmechanismus

CALXGLUK exerts its effects by forming micelles that encapsulate membrane proteins. The non-ionic nature and the presence of polar glucose groups allow it to interact with the hydrophobic regions of membrane proteins, stabilizing them in aqueous solutions. This interaction preserves the native structure and function of the proteins, making them suitable for further analysis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Macrocyclic vs. Linear Structures : The target compound’s macrocyclic core provides a preorganized cavity for guest binding, unlike linear triazole-fluorinated compounds, which lack this property . Cyclodextrins also exhibit encapsulation but rely on hydroxyl-rich cavities rather than aromatic π-systems .

Substituent Effects : The heptyloxy chains enhance lipophilicity compared to cyclodextrins, improving membrane permeability but reducing aqueous solubility relative to purely hydroxylated systems . Trimethoxy groups (shared with Combretastatin analogues) may confer stability against enzymatic degradation .

Triazole Linkages : These impart rigidity and stability compared to ester or ether linkages in analogues like compound 2 from . Click chemistry-derived triazoles are also bioorthogonal, enabling modular synthesis .

Physicochemical Properties

Table 2: Solubility and Stability Data

| Compound | Aqueous Solubility (mg/mL) | LogP | Thermal Stability (°C) | Photostability (UV exposure) |

|---|---|---|---|---|

| Target Compound | 0.5–1.0 (DMSO-assisted) | ~4.2 | >200 | Moderate |

| Cyclodextrin (β-form) | 18.5 | -13.0 | 260 (decomp.) | High |

| Combretastatin A-4 | <0.1 | 3.8 | 150 | Low |

| Ru(bpy)₃²⁺ | 25 (in H₂O) | -2.1 | Stable to 300 | High (photocatalytic) |

- Solubility : The target compound’s pyran-triol units improve water solubility compared to Combretastatin analogues but remain less soluble than cyclodextrins due to the hydrophobic heptyloxy chains .

- Stability : Triazole linkages confer higher thermal stability than Combretastatin’s stilbene core, which isomerizes under heat/light .

Host-Guest Interactions:

- The tetrabenzenacyclooctaphane cavity (~8–10 Å diameter) is smaller than β-cyclodextrin (~6.0–6.5 Å depth, 7.8 Å diameter) but more tunable via substituent modification . This allows selective binding of planar aromatic guests (e.g., doxorubicin) over cyclodextrin’s preference for hydrophobic aliphatic molecules.

Catalytic and Redox Activity:

- Unlike Ru(bpy)₃²⁺, the target compound lacks transition metals, precluding photoredox activity. However, its pyran-triol groups may participate in hydrogen bonding, mimicking enzyme active sites .

Biologische Aktivität

The compound identified as (2R,2'R,2''R,3S,3'S,3''S,4S,4'S,4''S,5R,5'R,5''R,6R,6'R,6''R)-6,6',6''-(((((72-(heptyloxy)-12,32,52-trimethoxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-15,35,55-triyl)tris(ethane-2,1-diyl))tris(1H-1,2,3-triazole-1,4-diyl))tris(methylene))tris(oxy))tris(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is a complex macrocyclic compound with potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.

Structural Overview

The compound features a tetrabenzenacyclooctaphane core with multiple functional groups that may contribute to its biological properties. Its structure includes:

- Heptyloxy groups : Potentially enhancing lipophilicity and cellular permeability.

- Trimethoxy groups : May provide antioxidant properties.

- Triazole linkages : Known for their biological activity including antimicrobial effects.

- Hydroxymethyl tetrahydropyran moieties : Could play a role in enhancing solubility and biological interactions.

Antioxidant Activity

Research indicates that compounds similar to the one demonstrate significant antioxidant activity. For instance:

- The antioxidant capacity was evaluated using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Compounds with similar structural motifs exhibited TEAC values exceeding 1.0 relative to Trolox . This suggests that the compound may effectively scavenge free radicals.

Antimicrobial Properties

The compound's potential antimicrobial activity can be inferred from studies on related macrocyclic compounds. For example:

- Calixarene derivatives have shown promising antibacterial effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 1.6 to 3.1 μg/ml . The mechanism is believed to involve electrostatic interactions with bacterial membranes.

Study 1: Antioxidant Efficacy of Macrocyclic Compounds

A study focusing on pyrogallol derivatives demonstrated that structural variations significantly influence antioxidant activity. The incorporation of additional hydroxyl groups improved reactivity against oxidative stress markers . This aligns with the hypothesis that the complex structure of our target compound could enhance its antioxidant properties.

Study 2: Antimicrobial Activity

Another investigation into calixarene derivatives revealed their ability to interact with lipoteichoic acid on bacterial surfaces. This interaction was concentration-dependent and highlighted the importance of cationic groups in enhancing antimicrobial efficacy . Given the structural similarities of our compound to these derivatives, it is plausible that it may exhibit similar properties.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | High radical scavenging potential indicated by TEAC assays. |

| Antimicrobial | Potential effectiveness against Gram-positive bacteria through membrane interaction. |

Q & A

Q. How to align the study of this compound with emerging paradigms in supramolecular catalysis?

Q. What conceptual frameworks address the compound’s potential in drug delivery systems?

- Methodological Answer : Apply nanocarrier theories (e.g., EPR effect) to evaluate passive targeting. Use fluorescence anisotropy to assess binding to serum proteins. Compare with PEGylated analogs to quantify stealth properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.